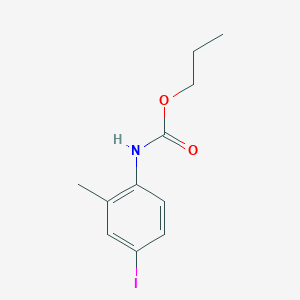
propyl N-(4-iodo-2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl N-(4-iodo-2-methylphenyl)carbamate is a chemical compound with the molecular formula C11H14INO2 . It is used in scientific research with diverse applications ranging from investigating biological processes to developing advanced materials with unique properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (NHCOO) and an iodo propynyl group attached to a methylphenyl ring . The average mass of the molecule is 319.139 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a related compound, 3-iodo-2-propyl-butylcarbamate (IPBC), has been studied for its thermal degradation . The degradation of IPBC was found to conform to the first-order reaction and involved processes such as deiodination, demethylation, deethynylation, deethylation, and hydroxylation .Physical and Chemical Properties Analysis
This compound is a white or slightly yellow crystalline powder . It is insoluble in water but soluble in ethanol and aromatic solvents .Wissenschaftliche Forschungsanwendungen
Pesticide Synergism
Research has identified carbamate insecticides, including structures related to propyl N-(4-iodo-2-methylphenyl)carbamate, as being significantly synergized by phenyl propynyl ethers, enhancing their efficacy against pests like the house fly. This synergism could lead to the development of more effective pest control methods with broader biological activity spectra (Barnes & Fellig, 1969).
Alzheimer's Disease Treatment
Compounds related to this compound, specifically carbamate derivatives of N-propargylaminoindans and N-propargylphenethylamines, have been synthesized and shown to inhibit acetylcholine esterase (AChE) and monoamine oxidase (MAO). These dual inhibitors have the potential for treating Alzheimer's disease, providing insights into the enzymatic activity requirements for therapeutic effects (Sterling et al., 2002).
Cognitive Function and Enzyme Inhibition
Studies have explored the impact of carbamates, such as propoxur, on cognitive function and enzyme activity. One study found that propoxur-induced acetylcholine esterase inhibition and cognitive impairment could be attenuated by Withania somnifera, highlighting the potential for mitigating the adverse effects of carbamate exposure on cognitive health (Yadav et al., 2010).
Synthesis and Metabolism
Research into the synthesis of carbamates, including those structurally related to this compound, has led to the development of methods using shelf-stable and renewable C1 reactants. Such methods offer a sustainable approach to carbamate synthesis, which is crucial for various industrial and pharmaceutical applications (Dobi et al., 2019). Additionally, studies on the percutaneous absorption and metabolism of propoxur have provided insights into the cutaneous biotransformation of carbamates, which is essential for understanding their safety and environmental impact (van de Sandt et al., 1993).
Eigenschaften
IUPAC Name |
propyl N-(4-iodo-2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-3-6-15-11(14)13-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBSPXRDSGXLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=C(C=C(C=C1)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

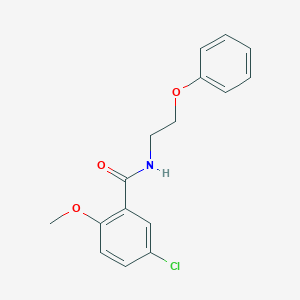
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid](/img/structure/B2751418.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2751419.png)
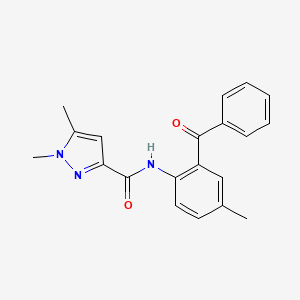
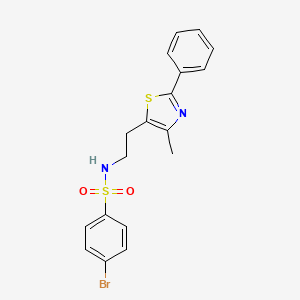
![(E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2751423.png)
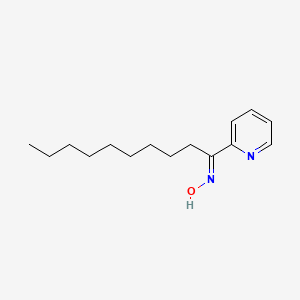
![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)
![7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime](/img/structure/B2751428.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)
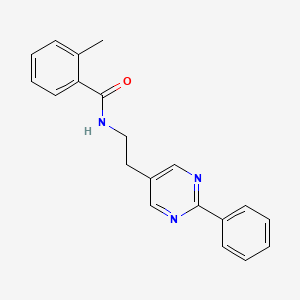
![1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2751433.png)

